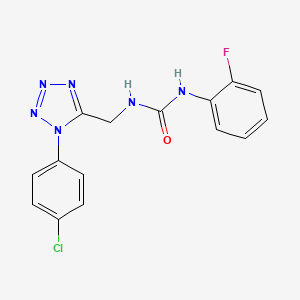
N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide” is a compound that has shown potential in the treatment of cognitive disorders . It is a highly potent, selective, and brain-penetrating Phosphodiesterase 2A inhibitor .
Synthesis Analysis
The synthesis of this compound involves the optimization of a pyrazolo[1,5-a]pyrimidine lead compound . The process includes the application of structure-based drug design (SBDD) to improve potency and PDE selectivity, coupled with prospective design focused on physicochemical properties to deliver brain penetration .Molecular Structure Analysis
The molecular formula of this compound is C12H13F3N2O2 . The InChIKey is VAGIUGKBQZFZFR-UHFFFAOYSA-N . The compound has a molecular weight of 274.24 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.24 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . The compound has a Rotatable Bond Count of 3 . The Exact Mass is 274.09291215 g/mol .Scientific Research Applications
Drug Development
The trifluoromethyl group, which is present in “N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide”, is a common feature in many FDA-approved drugs . The trifluoromethyl group can enhance the pharmacological activities of these compounds . Therefore, “N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide” could potentially be used in the development of new drugs.
Electrochromic Devices
Polymers containing the 4-(trifluoromethoxy)phenyl group, such as “N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide”, have been used as anodic materials in electrochromic devices . These devices can change their color when a voltage is applied .
Energy Storage Devices
The unique properties of “N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide” make it a promising material for use in energy storage devices . Its electrochemical properties could potentially enhance the performance of these devices .
Smart Windows
Electrochromic materials, such as “N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide”, can be used in the development of smart windows . These windows can adjust their transparency in response to changes in voltage .
Auto-Dimming Mirrors
Auto-dimming mirrors use electrochromic materials to automatically adjust their reflectivity based on the intensity of light they receive . “N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide” could potentially be used in these applications due to its electrochromic properties .
Organic Synthesis
“N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide” could potentially be used as a key intermediate in organic synthesis . Its unique structure could make it a valuable tool in the synthesis of complex organic compounds .
Future Directions
The compound has shown potential in the treatment of cognitive disorders . It is a highly potent, selective, and brain-penetrating Phosphodiesterase 2A inhibitor . Therefore, it might have future applications in the treatment of cognitive dysfunctions in neuropsychiatric and neurodegenerative disorders .
properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)20-9-4-2-8(3-5-9)18-11(19)10-16-6-1-7-17-10/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZQMFBPRGPVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(trifluoromethoxy)phenyl)pyrimidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

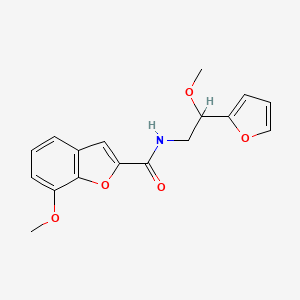
![4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2435767.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2435769.png)

![1-(3,4-difluorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2435776.png)

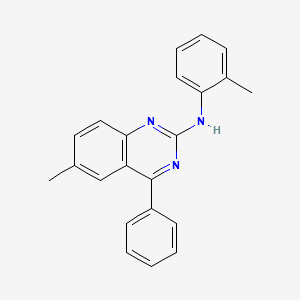

![Methylethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate](/img/structure/B2435780.png)
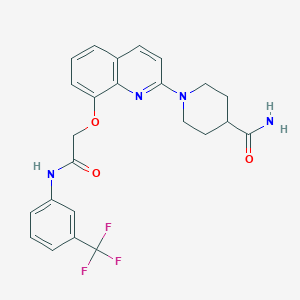
![3-(2,4-dimethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2435782.png)
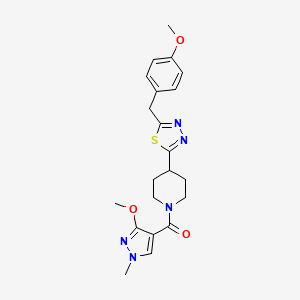
![4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2435787.png)
